Cas no 2411304-75-9 (N-bis(2-methylphenyl)methyl-2-chloroacetamide)
N-bis(2-methylphenyl)methyl-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide
- Z3766271965
- N-bis(2-methylphenyl)methyl-2-chloroacetamide
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- Inchi: 1S/C17H18ClNO/c1-12-7-3-5-9-14(12)17(19-16(20)11-18)15-10-6-4-8-13(15)2/h3-10,17H,11H2,1-2H3,(H,19,20)
- InChI Key: PMNCQZFYHLPIGE-UHFFFAOYSA-N
- SMILES: ClCC(NC(C1C=CC=CC=1C)C1C=CC=CC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 298
- XLogP3: 4.1
- Topological Polar Surface Area: 29.1
N-bis(2-methylphenyl)methyl-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574570-0.05g |
N-[bis(2-methylphenyl)methyl]-2-chloroacetamide |
2411304-75-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-bis(2-methylphenyl)methyl-2-chloroacetamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on N-bis(2-methylphenyl)methyl-2-chloroacetamide
N-Bis(2-Methylphenyl)Methyl-2-Chloroacetamide: A Comprehensive Overview
N-Bis(2-methylphenyl)methyl-2-chloroacetamide, also known by its CAS number 2411304-75-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and functional versatility.
The molecular structure of N-bis(2-methylphenyl)methyl-2-chloroacetamide comprises a central acetyl group substituted with a chlorine atom at the beta position, flanked by two bulky 2-methylphenyl groups attached to the nitrogen atom. This arrangement imparts steric hindrance and electronic effects that significantly influence its reactivity and stability. Researchers have explored its role as a building block in synthesizing advanced materials, including polymers and coordination complexes.
Recent studies have highlighted the compound's potential as a precursor for generating metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its ability to coordinate with metal ions through the amide group has been exploited to create porous materials with applications in gas storage and catalysis. For instance, a 2023 study published in Chemical Communications demonstrated the use of this compound in constructing a MOF with exceptional adsorption capacity for methane gas.
In addition to its role in materials synthesis, N-bis(2-methylphenyl)methyl-2-chloroacetamide has been investigated for its biological activity. Preliminary assays indicate that it exhibits moderate inhibitory effects on certain enzymes, suggesting potential applications in drug discovery. However, further research is required to fully elucidate its pharmacokinetic properties and toxicity profile.
The synthesis of this compound typically involves a multi-step process, often starting from chloroacetic acid derivatives. Recent optimizations have focused on improving yield and reducing reaction times through the use of microwave-assisted synthesis and catalytic systems. These advancements have made the compound more accessible for large-scale production and industrial applications.
From an environmental perspective, the stability and biodegradability of N-bis(2-methylphenyl)methyl-2-chloroacetamide have been assessed under various conditions. Studies suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term impact on ecosystems. Regulatory bodies are increasingly emphasizing the need for sustainable synthesis pathways and waste management strategies to mitigate these risks.
In conclusion, N-bis(2-methylphenyl)methyl-2-chloroacetamide stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its synthesis, functionality, and environmental impact, position it as a key player in future technological innovations. As scientific understanding continues to evolve, this compound is expected to unlock new possibilities in materials science, biotechnology, and beyond.
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